A benzophenanthridine alkaloid evaluated as a kinase-inhibitor.
Chelerythrine is a natural product found in Corydalis ternata, Zanthoxylum simulans, and other organisms with data available.
Chelerythrine is a benzophenanthridine alkaloid extracted from the plant Greater celandine (Chelidonium majus). It is a potent, selective, and cell-permeable protein kinase C inhibitor.
See also: Sanguinaria canadensis root (part of); Chelidonium majus flowering top (part of).
Chelerythrine
CAS No.: 34316-15-9
VCID: VC21320260
Molecular Formula: C21H18NO4+
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Chelerythrine is a benzophenanthridine alkaloid primarily found in the plant Chelidonium majus (greater celandine) and also in Zanthoxylum clava-herculis and Zanthoxylum rhoifolium . It is known for its potent antibacterial properties and its role as a selective protein kinase C inhibitor, which has significant implications in cancer research and treatment . Antibacterial ActivityChelerythrine exhibits strong antibacterial activity by disrupting bacterial cell walls and membranes, leading to bacterial death. It is effective against various pathogens, including Staphylococcus aureus . Recent studies have also highlighted its potential in combating mobile colistin resistance by reducing the minimal inhibitory concentration (MIC) of colistin and inhibiting the conjugation of resistance genes . Mechanism of ActionChelerythrine's anticancer effects are primarily attributed to its inhibition of protein kinase C, disrupting signaling pathways that lead to cell cycle arrest and apoptosis . Additionally, it negatively regulates SERCA activity, leading to an accumulation of calcium ions in the cytoplasm and mitochondria, which triggers apoptosis signaling . Safety and ToxicityWhile chelerythrine shows promise as an anticancer agent, it also exhibits cytotoxic effects on non-cancerous cells due to its low selectivity. Efforts have been made to develop analogs with increased specificity for cancer cells to minimize these adverse effects . Research FindingsRecent research has highlighted chelerythrine's dual effects in combating mobile colistin resistance. At a concentration of 4 mg∙L−1, it significantly reduces the MIC of colistin and inhibits the conjugation of the mcr-1 gene, a major factor in colistin resistance . |
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CAS No. | 34316-15-9 |
Product Name | Chelerythrine |
Molecular Formula | C21H18NO4+ |
Molecular Weight | 348.4 g/mol |
IUPAC Name | 1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium |
Standard InChI | InChI=1S/C21H18NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-10H,11H2,1-3H3/q+1 |
Standard InChIKey | LLEJIEBFSOEYIV-UHFFFAOYSA-N |
Canonical SMILES | C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5 |
Related CAS | 3895-92-9 (chloride) 478-03-5 (hydroxide) |
Synonyms | chelerythrine chelerythrine chloride chelerythrine hydroxide chelerythrine sulfate norchelerythrine |
Reference | Diamandis et al. Chemical genetics reveal a complex functional ground state of neural stem cells Nature Chemical Biology, doi: 10.1038/nchembio873, published online 8 April 2007 http://www.nature.com/naturechemicalbiology |
PubChem Compound | 2703 |
Last Modified | Aug 15 2023 |
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